molecular formula C10H9FN4O B2410054 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide CAS No. 630107-81-2

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

Cat. No.: B2410054
CAS No.: 630107-81-2
M. Wt: 220.207
InChI Key: QCEQWOVPHLZKMC-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H9FN4O and a molecular weight of 220.21 g/mol . As a fluorinated pyrazole derivative, it serves as a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole carboxamides are of significant interest in the development of novel therapeutic agents due to their diverse biological activities. Related compounds within this chemical class have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential research applications in oncology and cell biology . The structure features a fluorine atom on the phenyl ring, which can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEQWOVPHLZKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael-Type Addition and Cyclization

The most widely reported method involves a Michael-type addition between 2-fluorophenylhydrazine (2a-f ) and β-keto ester or nitrile precursors. For example, (ethoxymethylene)malononitrile (1 ) reacts with 2-fluorophenylhydrazine in ethanol or fluorinated ethanol under reflux to form 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, which is subsequently hydrolyzed to the carboxamide.

Reaction Conditions:

  • Solvent: Ethanol, methanol, or 2,2,2-trifluoroethanol
  • Temperature: Reflux (78–100°C)
  • Time: 6–24 hours
  • Yield: 68–93%

The reaction’s regioselectivity arises from the electron-withdrawing fluorine substituent on the phenyl ring, which directs cyclization to the 1,4-position exclusively. No competing regioisomers or uncyclized hydrazides are observed, underscoring the method’s reliability.

Hydrazone Intermediate Formation

An alternative approach begins with the condensation of 2-fluoroaniline and ethyl acetoacetate to form a hydrazone intermediate. Cyclization in the presence of acetic acid or polyphosphoric acid yields the pyrazole core, followed by nitrile hydrolysis to the carboxamide.

Key Steps:

  • Hydrazone Formation:
    • 2-Fluoroaniline + ethyl acetoacetate → hydrazone (yield: 75–85%)
    • Conditions: Ethanol, 60°C, 4 hours.
  • Cyclization:
    • Hydrazone + acetic acid → pyrazole-4-carbonitrile (yield: 47–65%)
    • Conditions: Reflux, 8 hours.
  • Hydrolysis:
    • Carbonitrile + NaOH/H2O → carboxamide (yield: 80–90%)
    • Conditions: Ethanol/water, 70°C, 3 hours.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity. Ethanol balances reactivity and selectivity, while fluorinated solvents enhance yields by stabilizing intermediates through hydrogen bonding.

Catalytic Additives:

  • Base Catalysts: Triethylamine or K2CO3 improve hydrazone formation rates.
  • Acid Catalysts: HCl or acetic acid facilitate cyclization via protonation of the β-keto group.

Regioselectivity Control

The 2-fluorophenyl group’s ortho-directing effect ensures exclusive formation of the 1,4-disubstituted pyrazole. Computational studies suggest that fluorine’s electronegativity lowers the energy barrier for cyclization at the 4-position, minimizing side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH2), 7.89–7.45 (m, 4H, Ar-H), 6.32 (s, 1H, pyrazole-H), 5.98 (s, 2H, CONH2).
  • 13C NMR: δ 165.2 (CONH2), 158.9 (C-4), 152.1 (C-F), 129.4–115.7 (Ar-C), 105.3 (pyrazole-C).
  • 19F NMR: δ -112.4 (s, 1F).

Mass Spectrometry

  • HRMS (ESI): m/z 221.0833 [M+H]⁺ (calculated for C10H9FN4O: 220.207).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Reference
Michael-Type Addition (Ethoxymethylene)malononitrile + 2-Fluorophenylhydrazine Ethanol, reflux, 12 h 93%
Hydrazone Cyclization 2-Fluoroaniline + Ethyl Acetoacetate Acetic acid, reflux, 8 h 65%
Nitrile Hydrolysis 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile NaOH/H2O, 70°C, 3 h 90%

Industrial Scalability and Challenges

While lab-scale syntheses achieve high yields, industrial production requires addressing:

  • Cost of Fluorinated Reagents: 2-Fluorophenylhydrazine is expensive; alternative routes using fluorination post-cyclization are under exploration.
  • Waste Management: Hydrolysis steps generate sodium cyanate, necessitating neutralization protocols.
  • Continuous Flow Systems: Patent WO2022056100A1 discloses a continuous flow method for related pyrazoles, reducing reaction times to 2–4 hours.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom on the phenyl ring facilitates electrophilic aromatic substitution (EAS) at specific positions.

Reaction Type Reagents/Conditions Products Key Observations
Halogenation Br₂/FeBr₃ (Lewis acid catalyst)5-Amino-1-(2-fluoro-5-bromophenyl)-1H-pyrazole-4-carboxamideBromination occurs para to the fluorine atom due to meta-directing effects.
Nitration HNO₃/H₂SO₄ (nitrating mixture)5-Amino-1-(2-fluoro-5-nitrophenyl)-1H-pyrazole-4-carboxamideModerate yields (~45-60%) observed under controlled temperatures (0–5°C).

Functional Group Transformations

The amino and carboxamide groups participate in condensation and acylation reactions.

Acylation of the Amino Group

Reagent Conditions Product Yield
Acetyl chlorideDry DCM, 0°C, triethylamine base5-Acetamido-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide78%
Benzoyl chlorideTHF, reflux, 4h5-Benzamido-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide65%

Hydrolysis of the Carboxamide

Reagent Conditions Product Notes
6M HClReflux, 8h5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acidComplete conversion confirmed by IR loss of amide bands .

Cyclization Reactions

The amino and carboxamide groups enable intramolecular cyclization to form fused heterocycles.

Reagent Conditions Product Application
POCl₃110°C, 3hPyrazolo[1,5-a]pyrimidine-7-carboxamide derivativeAnticancer lead compound synthesis.
CS₂/KOHEthanol, reflux, 12hThiazolo[5,4-c]pyrazole derivativeAntimicrobial screening .

Metal-Catalyzed Cross-Coupling

The fluorine substituent allows Suzuki-Miyaura coupling for aryl diversification.

Reaction Catalyst/Base Product Yield
Suzuki coupling with phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Amino-1-(2-fluoro-4-biphenyl)-1H-pyrazole-4-carboxamide72%

Oxidation of the Pyrazole Ring

Reagent Conditions Product Outcome
m-CPBACH₂Cl₂, 25°C, 24hN-oxide derivativeStable product used in coordination chemistry .

Reduction of the Carboxamide

Reagent Conditions Product Notes
LiAlH₄Dry THF, 0°C → reflux5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-methanolRequires careful stoichiometry to avoid over-reduction.

Experimental Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.

  • Temperature control : Exothermic reactions (e.g., nitration) require strict cooling to prevent decomposition.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) are standard .

Scientific Research Applications

Case Study: Biological Evaluation

A representative compound from this series, designated as 10h, showed nanomolar activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46 nM, 41 nM, and 99 nM respectively. Additionally, it effectively suppressed the proliferation of various cancer cell lines, including NCI-H520 (lung cancer) and SNU-16 (gastric cancer), with IC50 values ranging from 19 nM to 73 nM .

Research indicates that pyrazole derivatives, including 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process.

Data Table: Inhibition Potency

CompoundTargetIC50 Value (nM)Reference
10hFGFR146
10hFGFR241
10hCOX-2TBD

Synthesis and Modifications

The synthesis of various derivatives of this compound has been explored to optimize their biological activity. Structural modifications can significantly influence their pharmacological profiles. For instance, the introduction of different substituents at specific positions on the pyrazole ring has been shown to enhance anticancer and anti-inflammatory activities .

Summary of Findings

The following insights summarize the current understanding of the applications of this compound:

  • Anticancer Activity : Demonstrated efficacy against multiple cancer cell lines and potential as a pan-FGFR inhibitor.
  • Anti-inflammatory Potential : Exhibits inhibition of cyclooxygenase enzymes, contributing to its anti-inflammatory properties.
  • Structure-Activity Relationships : Ongoing research into derivatives shows promise for enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in various fields of medicinal chemistry, particularly for its biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and agricultural applications.

Chemical Structure and Properties

The molecular formula for this compound is C9H8FN3OC_9H_8FN_3O with a molecular weight of approximately 195.18 g/mol. The compound features a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 4-position, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effective inhibition against various pathogens. For instance, its derivatives have been tested for minimum inhibitory concentration (MIC) values, revealing potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other derivativesVariesVarious pathogens

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent, making it a candidate for treating infections resistant to conventional antibiotics .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In one study, a derivative exhibited a growth inhibition percentage of 54.25% against HepG2 cells, demonstrating its potential as an anticancer therapeutic agent .

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro, indicating its potential as an anti-inflammatory agent. The inhibition values reported were significant, with some derivatives achieving over 97% inhibition at specific concentrations .

4. Agricultural Applications

In addition to its pharmaceutical applications, this compound has demonstrated insecticidal properties, making it valuable in agricultural chemistry. Studies indicate that it exhibits lower toxicity compared to traditional insecticides while maintaining efficacy against pests. This characteristic positions it as a promising candidate for sustainable pest management strategies.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. These studies highlight how modifications to the chemical structure can enhance or diminish biological activity:

  • Inhibitory Effects on Enzymes : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting mechanisms through which it exerts its anti-inflammatory effects.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with biological targets at the molecular level, aiding in the rational design of more effective derivatives.

Q & A

Basic: What are the established synthetic routes for 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide?

Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acrylates. For example, pyrazole-4-carboxamide derivatives are synthesized via a three-step protocol:

Cyclocondensation : Ethyl acetoacetate reacts with 2-fluorophenylhydrazine in ethanol under reflux to form the pyrazole core .

Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid intermediate.

Amidation : The acid reacts with ammonia or an amine source (e.g., NH₄Cl) in the presence of coupling agents like EDCI/HOBt to form the carboxamide .
Key Considerations : Purity of intermediates is critical; monitor via TLC or HPLC.

Advanced: How can computational methods optimize the synthesis or reactivity of this compound?

Answer:
Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict regioselectivity during cyclocondensation, identifying transition states and stabilizing interactions (e.g., fluorine’s electron-withdrawing effect on the phenyl ring) . Molecular dynamics simulations (using Gaussian or ORCA) can model solvent effects (e.g., DMF vs. ethanol) on reaction rates. For reaction optimization, ICReDD’s workflow integrates computational path searches with experimental validation, reducing trial-and-error approaches .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding patterns (e.g., carboxamide NH₂ interactions) .
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons; δ ~7.5–8.0 ppm for fluorophenyl ).
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ (e.g., calculated m/z 264.08 for C₁₀H₈F₂N₃O).
  • IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced: How can molecular docking elucidate its biological target interactions?

Answer:
Docking studies (AutoDock Vina or Schrödinger) assess binding affinity to enzymes like COX-2 or kinases. For example:

  • Prepare the ligand: Optimize 3D geometry (Avogadro) and assign charges (AM1-BCC).
  • Target selection: Retrieve protein structures (PDB ID 1PXX for COX-2).
  • Docking protocol: Grid box centered on active site, 20 runs per ligand.
  • Analysis: Hydrogen bonds between the carboxamide and Arg120/His90 residues, and π-π stacking with fluorophenyl . Validate via MD simulations (NAMD) to assess binding stability.

Basic: How does the compound’s low aqueous solubility impact experimental design?

Answer:
Low solubility (<0.1 mg/mL in water) necessitates:

  • Solubilization Strategies : Use DMSO stock solutions (<5% v/v in cell assays) or surfactants (e.g., Tween-80).
  • Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) via C-5 amino substitution while retaining bioactivity .
  • In Vitro Assays : Include solubility controls (e.g., dynamic light scattering) to avoid false negatives in enzyme inhibition studies .

Advanced: What structural modifications enhance pharmacokinetic properties without compromising activity?

Answer:

  • Fluorine Substitution : Replace 2-fluorophenyl with 3-CF₃ to improve lipophilicity (logP from 1.8 to 2.5) and blood-brain barrier penetration .
  • Prodrug Design : Esterify the carboxamide to increase oral bioavailability (hydrolyzed in vivo by esterases) .
  • Heterocycle Fusion : Attach a triazole ring at C-3 to enhance solubility via hydrogen bonding with water .

Basic: How to resolve discrepancies in reported IC₅₀ values across studies?

Answer:
Contradictions arise from:

  • Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) or ATP concentrations in kinase assays. Standardize using GEMMA guidelines.
  • Compound Purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and report passage numbers .

Advanced: What in silico tools predict metabolic stability or toxicity?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of fluorophenyl).
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., alerts for carboxamide-related glutathione depletion) .
  • Metabolite Identification : GLORYx generates Phase I/II metabolites; validate with LC-MS/MS .

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